(Z)Butylidenephthalide (Z)Butylidenephthalide (Z)-3-butylidenephthalide is a gamma-lactone that is phthalide substituted by a butylidene group at position 3. Isolated from Ligusticum porteri, it exhibits hypoglycemic activity. It has a role as a metabolite, a hypoglycemic agent and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a member of 2-benzofurans and a gamma-lactone. It is functionally related to a 2-benzofuran-1(3H)-one.
Butylidenephthalide is a natural product found in Angelica gigas, Pinellia ternata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 72917-31-8
VCID: VC21227323
InChI: InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-
SMILES: CCCC=C1C2=CC=CC=C2C(=O)O1
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

(Z)Butylidenephthalide

CAS No.: 72917-31-8

Cat. No.: VC21227323

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

(Z)Butylidenephthalide - 72917-31-8

Specification

CAS No. 72917-31-8
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name (3Z)-3-butylidene-2-benzofuran-1-one
Standard InChI InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-
Standard InChI Key WMBOCUXXNSOQHM-FLIBITNWSA-N
Isomeric SMILES CCC/C=C\1/C2=CC=CC=C2C(=O)O1
SMILES CCCC=C1C2=CC=CC=C2C(=O)O1
Canonical SMILES CCCC=C1C2=CC=CC=C2C(=O)O1
Appearance Oil

Introduction

Chemical Properties and Structure

Chemical Identity

(Z)Butylidenephthalide belongs to the phthalide class of compounds, which are characterized by a γ-lactone structure fused to a benzene ring. The basic chemical information of BP is summarized in Table 1.

Table 1: Chemical Identity of (Z)Butylidenephthalide

ParameterInformation
IUPAC Name(3Z)-3-butylidene-2-benzofuran-1-one
Common SynonymsLigusticum lactone, n-Butylidene phthalide, 3-Butylidene-1(3H)-isobenzofuranone
CAS Number551-08-6
Molecular FormulaC₁₂H₁₂O₂
Molecular Weight188.22 g/mol
InChIKeyWMBOCUXXNSOQHM-DHZHZOJOSA-N

Physical Properties

BP exhibits distinct physical and chemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. These properties are detailed in Table 2.

Table 2: Physical and Chemical Properties of (Z)Butylidenephthalide

PropertyValue
Physical DescriptionYellow liquid; pervasive warm spicy aroma
Melting Point82.5°C
Boiling Point139-142°C at 5 mmHg; 319-321°C at 760 mmHg
Density1.103 g/mL at 25°C
Flash Point>230°F
Refractive Index1.554-1.592
LogP3.72
SolubilityInsoluble in water; slightly soluble in chloroform and ethyl acetate; soluble in oils and ethanol
StorageRefrigeration recommended

Structural Characteristics

The (Z)Butylidenephthalide structure contains a phthalide moiety with a butylidene group at the C-3 position. The "Z" designation indicates that the butylidene group adopts a cis configuration relative to the lactone oxygen. This stereochemistry is crucial for its biological activity, as different isomers may exhibit varying levels of efficacy .

Natural Sources and Occurrence

BP occurs naturally in several plant species, primarily from the Apiaceae family. These plants have been traditionally used in various medicinal systems, particularly in Chinese and Korean traditional medicine. The major natural sources of BP are presented in Table 3.

Table 3: Natural Sources of (Z)Butylidenephthalide

Plant SpeciesPlant PartTraditional Use
Ligusticum chuanxiong HortRhizoma (root)Treatment of headache in Chinese medicine
Angelica sinensisRootBlood tonic in Chinese medicine
Levisticum officinale (Lovage)Seeds, roots, leavesCulinary and medicinal herb in European traditions
Ligusticum acutilobumFruits and rootsTraditional Asian medicine
Angelica gigasRootsKorean traditional medicine

The concentration of BP varies significantly among different plant parts and species, with the highest concentrations typically found in the roots or rhizomes of these plants .

Synthesis Methods

Several synthetic routes have been developed for the preparation of (Z)Butylidenephthalide. The primary synthesis methods are outlined below:

Synthesis from Phthalic Anhydride and Valeric Anhydride

One common synthetic approach involves the reaction of phthalic anhydride with valeric anhydride in the presence of sodium valerate at elevated temperatures (170-190°C). This method typically yields BP with approximately 76% efficiency .

Nucleophilic Addition and Dehydration Method

Another effective synthetic route involves:

  • Nucleophilic addition of phthalic anhydride with n-butyllithium at -78°C under nitrogen atmosphere

  • Acidification with HCl and extraction with ethyl acetate

  • Dehydration in toluene using p-toluenesulfonic acid as a catalyst

  • Purification by silica gel column chromatography

The resulting product can then be further processed to obtain the desired Z isomer with high purity.

Biological Activities

Anticancer Properties

BP has demonstrated significant anticancer activities against various cancer cell lines. The compound exhibits selective cytotoxicity, with markedly lower IC50 values for cancer cells compared to normal fibroblast cells.

Table 4: Cytotoxicity of BP Against Various Cell Lines

Cell TypeIC50 Value (μg/mL)
Tumor cell lines (various)15-67
Normal fibroblast cells>100
Vascular endothelial cells25.0 ± 2.0
BCNU-treated tumor cells40-100

The anticancer mechanisms of BP include:

  • Induction of apoptosis in cancer cells through regulation of key signaling pathways

  • Downregulation of epithelial-mesenchymal transition (EMT)-related genes such as Snail and Slug

  • Regulation of tumor stem cell genes EZH2/AXL, reducing migration and invasion in glioblastoma

  • Coupled down-regulation of AP-2α and telomerase activity in lung adenocarcinoma cells

Neuroprotective Effects

BP has shown promising neuroprotective properties, particularly in neurodegenerative disorders:

  • Protection against neurotoxicity through regulation of tryptophan 2,3-dioxygenase in spinocerebellar ataxia type 3

  • Potential utility in the control of sensation disorder and olfaction disorder

  • Targeting of orphan nuclear receptor, Nurr-77, which may be beneficial in glioblastoma multiform brain tumors

Anti-fibrotic Activities

Recent studies have revealed that BP possesses significant anti-fibrotic properties, particularly in liver fibrosis. A comprehensive investigation demonstrated that BP treatment of liver fibrosis in rats resulted in:

  • Significantly reduced fibrosis score (p < 0.05 at 2 weeks, p < 0.001 at 4 weeks)

  • Decreased inflammatory reactions and macrophage infiltration

  • Reduced transaminase levels

  • Improved liver function (increased serum albumin and reduced prothrombin time)

  • Enhanced liver cell regeneration, evidenced by increased Ki-67 expression on oval cells

  • Reduced fibrotic scar tissue

  • Increased expression of matrix metalloproteinases by hepatic stellate cells

The mechanism underlying these anti-fibrotic effects involves:

  • Reduction of epithelial-mesenchymal transition (EMT)

  • Decreased TGF-β expression (a profibrogenic cytokine)

  • Increased BMP-7 expression (a TGF-β antagonist)

  • Induction of MMP9 expression and activity, which helps digest extracellular matrix components

Other Biological Activities

BP exhibits several additional biological activities:

  • Antiplatelet effects through potential reduction of platelet-derived growth factor (PDGF)

  • Inhibition of PDGF-induced hepatic stellate cell proliferation

  • Potential antimicrobial and antifungal properties against various pathogens

Pharmacokinetics and Drug Delivery

A significant challenge in the therapeutic application of BP is its limited bioavailability, particularly in crossing the blood-brain barrier for treating brain tumors. Researchers have developed innovative drug delivery systems to address this limitation:

  • Local-release systems incorporating BP into biodegradable polyanhydride materials (p(CPP-SA; Bdph-Wafer))

  • In vitro release kinetics showed that the Bdph-Wafer released 50% of the available BP by the sixth day, reaching a plateau phase (90% release) by the 30th day

This controlled-release approach enables higher local concentrations at the tumor site while minimizing systemic exposure and associated side effects.

Applications

Pharmaceutical Applications

The diverse biological activities of BP suggest numerous potential pharmaceutical applications:

  • Anticancer therapy, particularly for resistant tumors

  • Treatment of neurodegenerative disorders

  • Management of liver fibrosis and related conditions

  • Development of antiplatelet agents

  • Potential applications in anti-inflammatory therapy

Food and Flavor Industry

Beyond its medicinal applications, BP has established uses in the food and flavor industry:

  • Employed as a flavor enhancer and flavoring agent

  • Provides a celery, herbal, or lovage-like aroma to food products

  • Taste threshold values: Exhibits celery, green, vegetable-like characteristics with a herbal nuance at 15 ppm

  • Used in the fragrance industry as a component in various scent formulations

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